molecular formula C22H20N2O3S B3489663 2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide

2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide

Cat. No.: B3489663
M. Wt: 392.5 g/mol
InChI Key: UXTSWPHBBLTANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains an acetylphenyl group, an amino group, a thio group, and a naphthylacetamide group . These groups are common in many pharmaceuticals and organic compounds used in research .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various computational methods, including DFT/B3LYP, DFT/CAM-B3LYP, DFT/LC-BLYP, DFT/PBE1PBE, DFT/WB97XD, DFT/TPSS and DFT/M06-2X .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various enzymes and proteins . The exact reactions would depend on the specific functional groups present in the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For similar compounds, properties such as molecular weight, form (e.g., solid), and SMILES string have been reported .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological targets such as enzymes or receptors . For example, some compounds have anti-inflammatory effects due to their inhibitory response against certain inflammatory mediators .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses . For similar compounds, safety information such as GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms and hazard statements have been provided .

Future Directions

Future research on similar compounds could involve further exploration of their pharmacological effects, synthesis methods, and potential applications . This could include developing new synthetic routes, investigating new biological targets, or optimizing the compound’s properties for specific uses .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15(25)16-6-9-19(10-7-16)23-21(26)13-28-14-22(27)24-20-11-8-17-4-2-3-5-18(17)12-20/h2-12H,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTSWPHBBLTANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide
Reactant of Route 2
Reactant of Route 2
2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide
Reactant of Route 3
Reactant of Route 3
2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide
Reactant of Route 4
2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide
Reactant of Route 5
Reactant of Route 5
2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide
Reactant of Route 6
Reactant of Route 6
2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.